molecular formula C21H22FN5O3S B2533974 7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893919-03-4

7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2533974
CAS No.: 893919-03-4
M. Wt: 443.5
InChI Key: ZMSIVNNGKIFHEU-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22FN5O3S and its molecular weight is 443.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

The compound 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a related chemical, has been studied for its unique chemical synthesis process. It reacts with alkylamides in liquid ammonia, leading to the production of 7-amino derivatives, a process that includes regioselective amination of condensed pyrimidines (A. Gulevskaya et al., 1994). This reaction pathway may provide insights into the chemical behavior and potential derivations of the queried compound.

Structural Analysis and Interactions

A study of similar compounds, like 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealed insights into molecular structures and crystal structures. These compounds exhibit interactions such as hydrogen bonds and pi-pi stacking interactions, which are significant for understanding the physical and chemical properties of related compounds (Jorge Trilleras et al., 2009).

Antioxidant and Antifungal Properties

Research into 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones, which share a similar structural framework, demonstrates significant antioxidant and antifungal activities. These compounds, especially those with substituted selenazolopyrimidines, show potential as lead compounds for treating candidiasis, cancer, and neurodegenerative diseases (Seddigheh Sheikhi-Mohammareh et al., 2020).

Antibacterial and Anticancer Activities

Pyrano[2,3-d]pyrimidinone carbonitrile derivatives, which are structurally related, have shown significant antibacterial and anticancer activities. These compounds, synthesized in a one-pot reaction, demonstrated effectiveness against various bacterial strains and cancer cell lines, suggesting potential therapeutic applications (O. S. Aremu et al., 2017).

Electronic and Optical Properties

The electronic and optical properties of related pyrimidine derivatives have been explored through quantum chemical and molecular dynamic simulation studies. These studies provide insights into the inhibition efficiencies of these compounds, potentially guiding the development of new materials or drugs (S. Kaya et al., 2016).

Synthesis and Characterization

Novel synthesis methods for creating derivatives of pyrimidines have been explored, highlighting the versatility of these compounds in chemical synthesis. Such research underlines the potential for creating a wide range of derivatives for various applications, including pharmaceuticals (Fahime Rahmani et al., 2018).

Properties

IUPAC Name

7-(3-fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O3S/c1-25-18-16(20(29)26(2)21(25)30)19(31-12-15(28)27-9-4-3-5-10-27)24-17(23-18)13-7-6-8-14(22)11-13/h6-8,11H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSIVNNGKIFHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC(=O)N4CCCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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